2-(7-Methoxynaphthalen-2-yl)acetic acid
Description
Chemical Context and Structural Peculiarities of Naphthalene (B1677914) Acetic Acid Derivatives
Naphthalene acetic acid (NAA) derivatives are characterized by the fusion of a naphthalene ring system with an acetic acid moiety. The position of the acetic acid group on the naphthalene ring, along with the nature and location of other substituents, gives rise to a vast array of isomers with distinct physicochemical properties and biological activities. For instance, 1-naphthaleneacetic acid and 2-naphthaleneacetic acid are well-known synthetic auxins used in agriculture to regulate plant growth. mdpi.com
Position of 2-(7-Methoxynaphthalen-2-yl)acetic acid within Naphthalene Scaffold Chemistry
This compound belongs to the family of methoxy-substituted naphthalene acetic acids. Its structure is defined by the attachment of an acetic acid group at the 2-position and a methoxy (B1213986) group at the 7-position of the naphthalene core. While direct research on this specific isomer is limited, its structural similarity to more studied isomers, such as 2-(6-methoxynaphthalen-2-yl)acetic acid (6-MNA), the active metabolite of nabumetone, suggests its potential as a subject for investigation in medicinal chemistry. nih.gov The subtle shift in the methoxy group's position from the 6 to the 7 position could lead to significant differences in its biological activity and metabolic profile.
The synthesis of related compounds, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a melatonin (B1676174) receptor agonist, often involves intermediates like 7-methoxy-1-naphthylacetic acid. tandfonline.comgoogle.com This highlights the role of methoxynaphthalene acetic acids as key building blocks in the creation of complex pharmaceutical agents.
Historical and Current Academic Research Trajectories in Related Chemical Systems
Historically, research on naphthalene acetic acid derivatives has been prominent in the field of agriculture, with a focus on their role as plant growth regulators. mdpi.com However, the discovery of the anti-inflammatory properties of compounds like naproxen (B1676952), which is also a methoxy-substituted naphthalene derivative, broadened the research scope to medicinal chemistry.
Current research continues to explore the diverse biological activities of naphthalene derivatives, including their potential as antimicrobial and anticancer agents. nih.gov The investigation of different substitution patterns on the naphthalene scaffold is a key strategy in the quest for novel therapeutic agents with improved efficacy and reduced side effects. While direct studies on this compound are not widely published, the ongoing interest in its isomers for various therapeutic applications suggests that it may become a target for future research endeavors.
Physicochemical Properties of Methoxynaphthalene Acetic Acid Isomers
Due to the limited availability of specific data for this compound, the following table presents the physicochemical properties of its closely related and more researched isomers, 2-(7-Methoxynaphthalen-1-yl)acetic acid and 2-(6-Methoxynaphthalen-2-yl)acetic acid, to provide a comparative context.
| Property | 2-(7-Methoxynaphthalen-1-yl)acetic acid | 2-(6-Methoxynaphthalen-2-yl)acetic acid |
| CAS Number | 6836-22-2 nih.gov | 23981-47-7 nih.gov |
| Molecular Formula | C₁₃H₁₂O₃ nih.gov | C₁₃H₁₂O₃ nih.gov |
| Molecular Weight | 216.23 g/mol nih.gov | 216.23 g/mol nih.gov |
| IUPAC Name | 2-(7-methoxynaphthalen-1-yl)acetic acid nih.gov | 2-(6-methoxynaphthalen-2-yl)acetic acid nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-3-2-9(7-13(14)15)6-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYSXXWLOFWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CC(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 7 Methoxynaphthalen 2 Yl Acetic Acid
Comprehensive Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available precursors. For 2-(7-Methoxynaphthalen-2-yl)acetic acid, two primary disconnections are evident:
C(naphthyl)-C(acetyl) Bond Disconnection: This is the most straightforward approach, disconnecting the acetic acid side chain from the naphthalene (B1677914) core. This strategy suggests a synthon equivalent to a 7-methoxy-2-naphthyl anion or a related nucleophile, which would react with an electrophilic two-carbon synthon (e.g., +CH₂COOH). Alternatively, it points towards an electrophilic naphthalene species reacting with a nucleophilic two-carbon synthon (e.g., -CH₂COOH).
Naphthalene Ring Formation: A more fundamental approach involves constructing the substituted naphthalene ring itself from simpler aromatic or aliphatic precursors. This can be achieved through various annulation strategies, building the second ring onto a pre-functionalized benzene derivative.
The first strategy is generally more common and practical. It leads to key intermediates such as 2-acetyl-7-methoxynaphthalene or 2-halomethyl-7-methoxynaphthalene. These intermediates can then be elaborated to the final acetic acid product. The synthesis of these intermediates hinges on the regioselective functionalization of a suitable naphthalene precursor, such as 2,7-dihydroxynaphthalene or 2-methoxynaphthalene (B124790).
Classical and Established Synthetic Routes to Naphthalene Acetic Acid Cores
The construction of the naphthalene acetic acid framework has been a subject of organic synthesis for decades, leading to several well-established methodologies.
Regioselective Functionalization of Naphthalene Nucleus
Controlling the position of substituents on the naphthalene ring is paramount. The directing effects of existing functional groups govern the outcome of electrophilic substitution reactions.
Friedel-Crafts Acylation: This is a powerful method for introducing an acetyl group, which is a versatile handle for further transformations. The acylation of a monosubstituted naphthalene, such as 2-methoxynaphthalene, typically yields a mixture of isomers. However, by carefully selecting the starting material and reaction conditions, regioselectivity can be achieved. For instance, starting with 7-methoxynaphthalen-2-ol, which can be prepared by the partial methylation of commercially available naphthalene-2,7-diol, allows for more controlled functionalization. nih.gov The acylation of naphthalene itself with acetic anhydride over large pore zeolites like H-beta has been shown to selectively produce 2-acetylnaphthalene. researchgate.net
Halogenation and Nitration: These reactions provide routes to functionalized naphthalenes that can be further modified. The position of substitution is dictated by the electronic nature of the substituents already present on the ring.
Directed C-H Activation: More recent strategies involve the use of directing groups to achieve regioselective functionalization at positions that are not easily accessible through classical electrophilic substitution. nih.govresearchgate.net
| Method | Reagents/Catalyst | Target Functionalization | Key Feature |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) or solid acid (e.g., Zeolite Beta) | Introduction of an acetyl group (-COCH₃) | Versatile intermediate for side-chain introduction. researchgate.net |
| Bucherer Reaction | Naphthol, sodium bisulfite, ammonia/amine | Conversion of hydroxyl to amino group | Allows for interconversion of key functional groups. |
| Partial Methylation | Naphthalene-2,7-diol, methyl iodide, K₂CO₃ | Forms 7-methoxynaphthalen-2-ol | Provides a key precursor with differentiated hydroxyl groups. nih.gov |
Methodologies for Introducing the Acetic Acid Side Chain
Once a suitably functionalized naphthalene core is obtained, the acetic acid moiety can be installed through several classical reactions.
From an Acetyl Group: The 2-acetyl-7-methoxynaphthalene intermediate is particularly useful. It can be converted to the target acid via:
Willgerodt-Kindler Reaction: This reaction transforms an aryl ketone into a thioamide using sulfur and an amine (e.g., morpholine), which is then hydrolyzed to the corresponding carboxylic acid with one additional carbon.
Haloform Reaction: If the intermediate is an alpha-naphthyl acetone derivative, it can be treated with sodium hypochlorite to yield the acetic acid. bu.edu
From a Halomethyl Group: A 2-chloromethyl or 2-bromomethyl naphthalene derivative can be converted to the corresponding nitrile (naphthaleneacetonitrile) by reaction with sodium or potassium cyanide. Subsequent hydrolysis of the nitrile furnishes the desired acetic acid. bu.edubloomtechz.com This is a very common and reliable method.
From a Naphthylcarbinol: Treatment of a naphthylcarbinol with thionyl chloride generates the chloromethyl derivative, which can then be converted to a Grignard reagent. bu.edu Carboxylation of this Grignard reagent with carbon dioxide followed by hydrolysis yields the acetic acid. bu.edu
Direct Carboxylation: Methods for the direct reaction of naphthalene with chloroacetic acid have been developed. One patented method involves heating naphthalene with chloroacetic acid in the presence of a potassium bromide catalyst to produce naphthaleneacetic acid. google.comsemanticscholar.org
| Precursor | Reaction | Reagents | Key Feature |
| Aryl Methyl Ketone (e.g., 2-acetylnaphthalene) | Willgerodt-Kindler Reaction | Sulfur, Morpholine, then H₃O⁺/OH⁻ | Carbon chain homologation and functional group conversion. |
| Halomethylnaphthalene | Cyanide Displacement & Hydrolysis | NaCN/KCN, then H₃O⁺/OH⁻ | A robust two-step method for introducing the -CH₂COOH group. bu.edu |
| Naphthylcarbinol | Grignard Formation & Carboxylation | 1. SOCl₂ 2. Mg 3. CO₂ 4. H₃O⁺ | Multi-step process involving organometallic intermediates. bu.edu |
| Naphthalene | Direct Alkylation | Chloroacetic acid, KBr | A direct but potentially low-yielding approach. google.com |
Modern and Stereoselective Synthetic Approaches
Contemporary organic synthesis offers more sophisticated tools for constructing complex molecules like this compound, including methods that can control stereochemistry.
Enantioselective Synthesis Strategies for Chiral Naphthalene Derivatives
While this compound is achiral, the synthesis of chiral naphthalene derivatives is of immense importance, particularly in drug discovery (e.g., Naproxen). These strategies could be adapted to synthesize chiral analogs of the target compound.
Atropisomeric Naphthalenes: Many modern methods focus on the synthesis of axially chiral naphthalenes, which are valuable as chiral ligands and materials. chemistryviews.orgelsevierpure.com Rhodium-catalyzed [2+2+2] cycloaddition reactions of alkynylnaphthalenes with diynes can produce axially chiral 1,8-diarylnaphthalenes with excellent enantioselectivity. elsevierpure.com Nickel-catalyzed Diels-Alder reactions followed by dehydrative aromatization have also been developed to create triaxially chiral naphthalenes. chemistryviews.org
Asymmetric Catalysis: For creating chiral centers on the side chain (as in Naproxen), methods like asymmetric hydrogenation of an acrylic acid precursor are commonly employed. Chiral N,N'-dioxide/metal complexes have been used as effective Lewis acid catalysts for asymmetric photocycloadditions involving naphthalenes, yielding highly enantioenriched products. acs.org
Transition Metal-Catalyzed Coupling Reactions in Naphthalene Synthesis
Transition metal catalysis has revolutionized the synthesis of substituted aromatic systems. dntb.gov.ua These methods offer high efficiency and regioselectivity for C-C and C-heteroatom bond formation.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for constructing the naphthalene core. For example, a dihalonaphthalene could be sequentially coupled with different boronic acids to build up the desired substitution pattern. This method is noted for its tolerance of a wide range of functional groups.
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, which can be further elaborated to form the acetic acid side chain or other functionalities.
Nickel-Catalyzed Cross-Couplings: Nickel catalysis has emerged as a powerful alternative, especially for forming challenging C-C bonds. Stereospecific nickel-catalyzed cross-couplings of benzylic electrophiles have been developed, although they often have a "naphthyl requirement," meaning the substrate must contain a naphthyl group for high reactivity and stereofidelity. nih.gov Recent advances have shown that simple additives can overcome this limitation, expanding the scope of these reactions. nih.gov
C-H Functionalization: This cutting-edge approach involves the direct conversion of a C-H bond into a C-C or C-X bond, avoiding the need for pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H activation/annulation of 1-naphthylamides with maleimides is one such example, offering excellent yields and a broad substrate scope. researchgate.net
| Reaction | Catalyst System | Bond Formed | Application in Naphthalene Synthesis |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/vinyl) | Building the substituted naphthalene skeleton from halo-naphthalenes. |
| Heck Coupling | Pd catalyst, Base | C(aryl)-C(vinyl) | Introducing vinyl groups for further functionalization. |
| Sonogashira Coupling | Pd/Cu catalyst, Base | C(aryl)-C(alkynyl) | Introducing alkynyl groups as versatile synthetic handles. |
| Nickel-Catalyzed Arylation | Ni catalyst, Ligand | C(sp³)-C(aryl) | Stereospecific formation of benzylic stereocenters. nih.gov |
| C-H Annulation | Rh catalyst, Directing Group | C(aryl)-C(aryl) | Direct and atom-economical ring construction. researchgate.net |
Application of Green Chemistry Principles in Scalable Synthesis
The large-scale synthesis of this compound and its precursors can be optimized by incorporating the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduacs.org A key focus is the replacement of traditional stoichiometric reagents with more sustainable catalytic alternatives.
In the context of producing the naphthalene core, Friedel-Crafts acylation reactions are pivotal. Traditionally, these reactions employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant corrosive and toxic waste. A greener approach involves the use of solid acid catalysts, such as zeolites. For instance, the acetylation of 2-methoxynaphthalene, a potential precursor, can be effectively carried out over HBEA zeolites. researchgate.net These catalysts are reusable, non-corrosive, and can be tailored to improve selectivity towards the desired isomer, thereby minimizing waste and simplifying product purification. researchgate.net
Further adherence to green chemistry principles can be achieved through:
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol (B145695), acetone, or glacial acetic acid is a critical step. researchgate.netpatsnap.com In some derivatization reactions, polyethylene glycol (PEG) has been used as a recyclable, non-toxic solvent medium.
Energy Efficiency: The use of microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net
By implementing these strategies, the scalable synthesis of this compound can be made more environmentally sustainable and economically viable.
Synthetic Modifications and Derivatization Strategies for this compound
The chemical structure of this compound offers multiple sites for synthetic modification. The carboxylic acid group, the methoxy (B1213986) ether, and the aromatic naphthalene rings can all be targeted to produce a diverse range of derivatives. These modifications are crucial for exploring the chemical space around the parent molecule.
The carboxylic acid moiety is the most common site for derivatization, readily undergoing esterification and amidation. These reactions are typically high-yielding and can be accomplished through several reliable protocols.
Esterification is achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive intermediate.
Amidation requires the activation of the carboxylic acid to overcome the acid-base reaction that would otherwise occur with an amine. chemistrysteps.com Two primary strategies for this activation are the formation of an acyl chloride intermediate and the use of direct coupling agents.
Acyl Chloride Intermediate: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 2-(7-methoxynaphthalen-2-yl)acetyl chloride. libretexts.org This intermediate is not typically isolated and is reacted in situ with a primary or secondary amine to yield the corresponding amide.
Direct Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the direct formation of an amide bond between the carboxylic acid and an amine at room temperature. chemistrysteps.comlibretexts.orgresearchgate.net These coupling agents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. chemistrysteps.comlibretexts.orgyoutube.com This method is widely used for its mild conditions and high efficiency.
| Transformation | Method | Key Reagents | Description |
|---|---|---|---|
| Esterification | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Direct reaction of the carboxylic acid with an excess of alcohol under reflux with an acid catalyst. |
| Amidation | Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine (R-NH₂) | Two-step process where the acid is first converted to a reactive acyl chloride, which then reacts with an amine. |
| Amidation | Direct Coupling | Amine (R-NH₂), DCC or EDC | A one-pot reaction where a coupling agent activates the carboxylic acid for direct reaction with an amine under mild conditions. umn.edu |
Beyond forming esters and amides, the carboxylic acid group can be transformed into other important functional groups, such as alcohols.
A primary interconversion is the reduction of the carboxylic acid to the corresponding primary alcohol, 2-(7-methoxynaphthalen-2-yl)ethanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods have been developed. One such method involves the use of a titanium catalyst (TiCl₄) in combination with an ammonia borane complex (NH₃BH₃). acs.org This system can reduce aryl-substituted acetic acids to their respective alcohols in high yields at room temperature and demonstrates good functional group tolerance. acs.org
Another potential transformation involves decarboxylative coupling , an advanced method where the entire carboxylic acid group is removed and replaced. Metallaphotoredox catalysis has enabled such reactions, allowing for the conversion of carboxylic acids into new C-C, C-N, or C-CF₃ bonds, although this represents a more complex modification than a simple functional group interconversion. princeton.edu
| Starting Moiety | Transformation | Key Reagents | Product Moiety |
|---|---|---|---|
| -CH₂COOH | Reduction | TiCl₄, NH₃BH₃ | -CH₂CH₂OH |
| -CH₂COOH | Reduction | LiAlH₄ then H₃O⁺ | -CH₂CH₂OH |
The aromatic naphthalene core of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring system. The position of substitution is dictated by the directing effects of the existing substituents: the methoxy group at C-7 and the acetic acid group at C-2.
Directing Effects: The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com For the C-7 position, this directs incoming electrophiles to the C-6 (ortho), C-8 (ortho), and C-5 (para) positions. The acetic acid side chain at C-2 is a weakly deactivating group. The dominant electronic influence comes from the strongly activating methoxy group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are predicted to occur preferentially at the C-6 and C-8 positions.
Functionalization of the Methoxy Group: The methoxy ether itself can be a point of modification. O-demethylation is a common transformation used to convert the methoxy group into a hydroxyl group (-OH), yielding 2-(7-hydroxynaphthalen-2-yl)acetic acid. This reaction is typically performed using strong Lewis acids like boron tribromide (BBr₃) or under strongly acidic conditions with reagents like HBr. The resulting phenol is a versatile intermediate for further synthesis, for instance, through Williamson ether synthesis to introduce different alkyl or aryl groups. youtube.com
Chemical Reactivity and Mechanistic Investigations of 2 7 Methoxynaphthalen 2 Yl Acetic Acid
Elucidation of Reaction Pathways and Transformation Mechanisms
The transformation mechanisms for this compound involve reactions targeting either the aromatic ring system or the carboxylic acid side chain.
The naphthalene (B1677914) ring of 2-(7-Methoxynaphthalen-2-yl)acetic acid is susceptible to electrophilic aromatic substitution, with the position of attack governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) at the C-7 position is a powerful activating group and directs incoming electrophiles to ortho and para positions. The acetic acid side chain at C-2 has a weak deactivating influence on the ring.
In the context of the naphthalene ring system, the activating influence of the C-7 methoxy group is paramount. It strongly activates positions C-6 and C-8 (ortho) and, to a lesser extent, other positions through resonance. Studies on the acylation of 2-methoxynaphthalene (B124790) show a preference for substitution at the C-1 and C-6 positions. researchgate.net For the 7-methoxy isomer, electrophilic attack is predicted to occur preferentially at the most activated and sterically accessible positions of the ring system. For instance, functionalization such as halogenation or nitration would likely target the C-8 position. dntb.gov.uanih.gov
| Position | Electronic Effect of 7-OCH₃ Group | Predicted Reactivity | Example Reaction |
|---|---|---|---|
| C-8 (ortho) | Strongly Activating | Highly Favored | Halogenation, Nitration |
| C-6 (ortho) | Activating | Moderately Favored | Friedel-Crafts Acylation |
| C-5 (para-like) | Activating | Potentially Favored | Sulfonation |
The carboxylic acid group is a hub for numerous nucleophilic acyl substitution reactions. libretexts.org These transformations proceed via a common mechanism involving the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group and regenerate the carbonyl double bond. masterorganicchemistry.com
Common reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a reversible equilibrium-driven process. Polymeric prodrugs have been synthesized by condensing the carboxylic acid group of the related compound naproxen (B1676952) with hydroxyl groups of polymers like 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov
Amide Formation: This is one of the most important transformations. The carboxylic acid can be coupled with a primary or secondary amine to form an amide. To facilitate this, the carboxylic acid is often first converted to a more reactive intermediate, such as an acyl chloride (using oxalyl chloride or thionyl chloride) or activated in situ with a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.commdpi.comorgsyn.org
Conversion to Acyl Halide: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for synthesizing esters and amides under mild conditions. mdpi.com
| Reaction | Nucleophile | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | Ester | nih.gov |
| Amide Formation | Amine (R'-NH₂) | DCC or (COCl)₂ then amine | Amide | mdpi.commdpi.com |
| Acyl Chloride Formation | Chloride (from SOCl₂) | Thionyl Chloride (SOCl₂) | Acyl Chloride | mdpi.com |
The molecule can undergo both oxidation and reduction at different sites.
Oxidative Transformations: The most common oxidative reaction for the methoxy group is O-demethylation to yield the corresponding phenol, 7-hydroxy-2-naphthalenylacetic acid. In biological systems, this conversion is often catalyzed by cytochrome P450 enzymes like CYP2C9 and CYP1A2. clinpgx.org Chemical methods using strong acids like HBr or Lewis acids like boron tribromide (BBr₃) can also achieve this transformation. The naphthalene ring itself can be oxidized to quinones under strong oxidizing conditions, though this typically requires harsh reagents.
Reductive Transformations: The carboxylic acid functionality is readily reduced to a primary alcohol, 2-(7-methoxynaphthalen-2-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic naphthalene ring can be reduced via catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst). The conditions of the hydrogenation can be controlled to either reduce one or both of the aromatic rings.
Reactivity Profiles of Key Intermediates and Derivatives
The reactivity of the title compound can be modulated by converting it into various intermediates and derivatives.
Key Intermediates: The acyl chloride derivative, 2-(7-methoxynaphthalen-2-yl)acetyl chloride, is a highly reactive intermediate. The carbon atom of the acyl chloride group is significantly more electrophilic than the parent carboxylic acid, allowing for rapid and efficient reactions with a wide range of nucleophiles, including alcohols, amines, and water, often without the need for a catalyst. mdpi.com Another important synthetic intermediate is 2-acetyl-7-methoxynaphthalene, which can be converted to the acetic acid moiety via the Willgerodt-Kindler reaction, a process that involves thioamide intermediates.
Key Derivatives: Ester and amide derivatives are the most common. Esters, such as the methyl or ethyl ester, are less reactive than the acyl chloride but can still undergo nucleophilic acyl substitution (e.g., transesterification or aminolysis) and can be easily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. masterorganicchemistry.comnih.gov Amides are significantly more stable and less reactive than esters due to resonance stabilization involving the nitrogen lone pair and the carbonyl group. They are generally resistant to hydrolysis except under strong acidic or basic conditions. mdpi.com
Studies on Reaction Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for this compound are scarce in the literature. However, studies on the closely related naproxen provide valuable insight into the types of kinetic analyses performed on this class of molecules. somervillema.gov
For example, the enzymatic synthesis and hydrolysis of naproxen and its derivatives have been characterized kinetically. In a biocatalytic synthesis of (S)-naproxen, the enzyme kinetics were studied, revealing key parameters like the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ), which are crucial for process optimization. rsc.org Similarly, the in-vitro enzymatic hydrolysis of a polymeric naproxen prodrug was investigated to determine its release kinetics, yielding values for the maximum hydrolysis rate (Vₘₐₓ) and the Michaelis constant (Kₘ). nih.gov
Thermodynamically, reactions like esterification are equilibrium-controlled, and the position of the equilibrium can be shifted by removing a product (e.g., water) or using a large excess of one reactant. In contrast, reactions involving highly reactive intermediates like acyl chlorides are typically under kinetic control and are essentially irreversible, proceeding rapidly to completion.
| Process | Kinetic Parameter | Reported Value | Significance | Reference |
|---|---|---|---|---|
| Biocatalytic (S)-Naproxen Synthesis | Kₘ (Michaelis Constant) | 22.1 ± 0.1 mM | Measures substrate affinity for the enzyme. | rsc.org |
| Kᵢ (Inhibition Constant) | 26.3 ± 1.4 mM | Indicates product inhibition effect. | ||
| Enzymatic Hydrolysis of Naproxen Prodrug | Vₘₐₓ (Maximum Rate) | 2.16 x 10⁻⁵ equiv. mol L⁻¹ min⁻¹ | Maximum rate of drug release. | nih.gov |
| Kₘ (Michaelis Constant) | 5.11 x 10⁻² equiv. mol L⁻¹ | Substrate concentration at half Vₘₐₓ. |
Note: The data in Table 3 pertains to Naproxen or its derivatives and is presented to illustrate the types of kinetic studies relevant to this class of compounds.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 7 Methoxynaphthalen 2 Yl Acetic Acid
Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination
To date, a comprehensive single crystal X-ray diffraction study for 2-(7-Methoxynaphthalen-2-yl)acetic acid has not been reported in publicly accessible scientific literature. Such a study would be invaluable for definitively determining its solid-state architecture.
Polymorphism and Crystallographic Analysis
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the solid-state characterization of organic molecules. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. A crystallographic analysis of this compound would involve growing single crystals suitable for X-ray diffraction. The resulting data would provide precise bond lengths, bond angles, and the unit cell parameters of the crystal lattice. This would allow for the unambiguous assignment of the molecular conformation in the solid state. Without experimental data, a table of crystallographic parameters cannot be provided.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 1D NMR Techniques (e.g., NOESY, DEPT)
Standard one-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information about the number and types of protons and carbons in the molecule. Advanced 1D NMR techniques would offer further structural insights. For instance, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment would differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations between protons, which is particularly useful for determining the spatial proximity of the methoxy (B1213986) group protons to the aromatic protons on the naphthalene (B1677914) ring system.
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in the molecule.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the naphthalene ring and the methylene (B1212753) protons of the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. This would provide a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the naphthalene ring, the methoxy group, and the acetic acid moiety. For example, correlations would be expected between the methylene protons and the quaternary carbon of the naphthalene ring, as well as the carbonyl carbon of the carboxylic acid.
Without experimental data, a definitive table of NMR assignments cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a key analytical technique for determining the precise molecular mass of a compound and for obtaining information about its structure through fragmentation analysis.
For this compound (C₁₃H₁₂O₃), the predicted monoisotopic mass is 216.07864 Da. nih.gov An HRMS analysis using a technique such as electrospray ionization (ESI) would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). For this compound, characteristic fragmentation would likely involve the cleavage of the acetic acid side chain. The major fragments would be anticipated to correspond to the loss of the carboxymethyl radical (•CH₂COOH) and the subsequent fragmentation of the methoxynaphthalene core. A detailed analysis of the fragmentation pattern would allow for the confirmation of the substitution pattern on the naphthalene ring.
Predicted HRMS Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 217.08592 |
| [M+Na]⁺ | 239.06786 |
Data sourced from PubChem nih.gov
Vibrational Spectroscopy for Functional Group and Structural Conformation Analysis
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and conformational arrangement of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is anticipated to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid would likely be observed in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively.
The aromatic C-H stretching vibrations of the naphthalene ring are predicted to be in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the aromatic ring should appear between 1400 cm⁻¹ and 1600 cm⁻¹. The characteristic absorptions for the methoxy group include the C-H stretching vibrations around 2850-2960 cm⁻¹ and the C-O stretching vibration, which is expected to produce a strong band in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid |
| 3000-3100 | C-H Stretch | Aromatic (Naphthalene) |
| 2850-2960 | C-H Stretch | Methoxy (-OCH₃) |
| ~1700 | C=O Stretch (strong) | Carboxylic Acid |
| 1400-1600 | C=C Stretch | Aromatic (Naphthalene) |
| 1400-1440 | C-O Stretch / O-H Bend | Carboxylic Acid |
| 1000-1300 | C-O Stretch | Methoxy (-OCH₃) |
| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of aromatic compounds.
Specific experimental Raman data for this compound is not available in the reviewed literature. However, based on the structure, strong Raman bands would be expected for the naphthalene ring breathing modes and the C=C stretching vibrations of the aromatic system. The symmetric stretching of the C-O-C bond in the methoxy group and the vibrations of the CH₂ group in the acetic acid side chain would also be observable. The C=O stretching vibration of the carboxylic acid, while strong in the IR spectrum, would likely show a weaker band in the Raman spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition Analysis
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. These techniques are particularly valuable for studying conjugated systems like the naphthalene ring in this compound.
Naphthalene derivatives are known for their characteristic UV absorption and fluorescence properties. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to π-π* transitions within the aromatic system. The presence of substituents like the methoxy and acetic acid groups can influence the energy of these transitions, leading to shifts in the absorption and emission maxima.
While specific experimental UV-Vis and fluorescence data for this compound are not detailed in the available literature, general trends for similar naphthalene derivatives suggest that the compound would exhibit strong UV absorption. The methoxy group, being an electron-donating group, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Naphthalene and its derivatives are often fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be influenced by the molecular structure and environment. The introduction of the methoxy group generally enhances the fluorescence quantum yield of naphthalene derivatives.
Interactive Data Table: Predicted Electronic Spectroscopy Properties for this compound
| Spectroscopic Technique | Predicted Observation | Underlying Electronic Transition |
| UV-Visible Absorption | Strong absorption in the UV region | π-π* transitions of the naphthalene ring |
| Fluorescence Emission | Emission at a longer wavelength than absorption | Relaxation from the first excited singlet state (S₁) to the ground state (S₀) |
Computational and Theoretical Chemistry of 2 7 Methoxynaphthalen 2 Yl Acetic Acid
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods provide a detailed view of the electronic structure, which is crucial for understanding molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to optimize molecular geometries and to calculate various electronic properties. For compounds like Naproxen (B1676952), DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31g+(d,p), are employed to determine the most stable conformation (ground state geometry). ijsrm.netindexcopernicus.combiomedres.us These calculations provide optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the stability of the molecule. ijsrm.net
A study on Naproxen and its derivatives utilized DFT with the B3LYP/6-31G(d,p) level of theory to optimize their structures and investigate their inherent stability and biochemical interactions. ijsrm.net Another similar study on Naproxen and its degradants also employed DFT at the B3LYP/6-31g+(d,p) level to elucidate their thermal and molecular orbital properties. indexcopernicus.combiomedres.us
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for electronic structure characterization. For a comprehensive understanding of molecules like 2-(7-Methoxynaphthalen-2-yl)acetic acid, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied. These methods are instrumental in obtaining highly accurate electronic energies and wavefunctions, which are essential for benchmarking results from less computationally intensive methods like DFT. Due to the computational cost, their application is often limited to smaller molecules or for specific high-precision calculations on larger systems.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond connecting the acetic acid moiety to the naphthalene (B1677914) ring, MD simulations can provide a detailed understanding of its conformational landscape.
Simulations of Naproxen in various environments, such as in a lipid bilayer membrane, have been performed using software like GROMACS. researchgate.net These simulations reveal how the molecule orients and interacts with its surroundings, which is crucial for understanding its biological activity. researchgate.net By analyzing the trajectories from MD simulations, one can identify the most populated conformations, the energy barriers between them, and how the conformational preferences are influenced by the solvent or a biological environment like a cell membrane. researchgate.netsomervillema.govnict.edu.ng
Analysis of Electronic Structure
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. biomedres.us
For Naproxen, the HOMO-LUMO gap has been calculated using DFT. A study reported a HOMO-LUMO gap of 4.4665 eV for Naproxen. biomedres.usbiomedres.us A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. biomedres.us The analysis of the spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.1234 |
| LUMO Energy | -1.6569 |
| HOMO-LUMO Gap | 4.4665 |
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within a molecule and the resulting molecular electrostatic potential (MEP) are fundamental to understanding its interactions with other molecules. The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich in electrons (nucleophilic) and regions that are deficient in electrons (electrophilic).
Reaction Pathway Prediction and Transition State Modeling
Computational chemistry serves as a powerful tool for the prediction of reaction pathways and the characterization of transition states, offering a molecular-level understanding of chemical reactions. catalysis.blognih.govarxiv.orgnih.gov For a molecule like this compound, these computational approaches can elucidate potential synthetic routes and degradation mechanisms.
Theoretical Frameworks for Reaction Pathway Prediction:
The prediction of reaction pathways typically involves mapping the potential energy surface (PES) of a reacting system. arxiv.org Methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies of reactants, products, intermediates, and transition states. nih.govacs.orgnih.govnih.govosti.govpsu.edu For instance, in studies of naphthalene oxidation, DFT has been used to investigate the reaction mechanisms initiated by hydroxyl radicals. acs.orgnih.govacs.org These studies identify the most likely sites of attack and the subsequent steps in the reaction cascade. Such an approach could be applied to predict the metabolic pathways of this compound or its behavior in various chemical environments.
Modeling Transition States:
A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for determining the reaction rate. Computational methods can locate and characterize these transition states. For example, in the synthesis of ethyl acetate, DFT calculations were used to identify the transition state for the nucleophilic addition of ethanol (B145695) to protonated acetic acid, revealing it to be the highest energy barrier in the process. nih.gov Similarly, for reactions involving this compound, such as esterification of its carboxylic acid group, transition state modeling could predict the activation energy and guide the choice of catalysts and reaction conditions.
In a study on the copper-catalyzed C-H functionalization of naphthols, DFT calculations were instrumental in elucidating the reaction mechanism and the origin of ortho-selectivity. nih.gov The calculations revealed that the stability of the transition states, influenced by hydrogen bonding, played a key role. nih.gov This highlights how transition state modeling can explain and predict selectivity in reactions involving naphthalene derivatives.
Hypothetical Reaction Pathways for this compound:
While specific research is lacking, one could hypothesize potential reactions for which pathway prediction would be valuable. For example, the synthesis of amides or esters from the carboxylic acid group of this compound could be modeled. The computational investigation would likely involve the following steps:
Optimization of the geometries of the reactants (this compound and the corresponding amine or alcohol).
Searching for the transition state structure for the formation of the tetrahedral intermediate.
Calculation of the activation energy barrier.
Modeling the subsequent steps to form the final product.
The table below illustrates hypothetical energy values that could be obtained from such a computational study for an esterification reaction.
| Parameter | Description | Hypothetical Energy (kcal/mol) |
| E_reactants | Energy of this compound and an alcohol | 0.0 (Reference) |
| E_TS1 | Energy of the transition state for the formation of the tetrahedral intermediate | +20.5 |
| E_intermediate | Energy of the tetrahedral intermediate | -5.2 |
| E_TS2 | Energy of the transition state for the elimination of water | +15.8 |
| E_products | Energy of the corresponding ester and water | -10.3 |
These are hypothetical values for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Studies on Molecular Interactions and Recognition
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov These computational models correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov For this compound and its analogues, QSAR can be instrumental in predicting their potential biological targets and optimizing their molecular interactions for enhanced efficacy.
Principles of QSAR Modeling:
A QSAR model is a mathematical equation that relates a set of molecular descriptors to a specific activity. frontiersin.org These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). ekb.eg The development of a QSAR model typically involves:
A dataset of compounds with known activities.
Calculation of a wide range of molecular descriptors for each compound.
Selection of the most relevant descriptors using statistical methods.
Generation of a mathematical model using techniques like multiple linear regression (MLR) or machine learning algorithms. nih.govfrontiersin.org
Validation of the model's predictive power. frontiersin.org
Application to Naphthalene Derivatives:
While specific QSAR studies on this compound are not readily found, research on other naphthalene derivatives demonstrates the utility of this approach. For example, QSAR studies on naphthoquinone derivatives have been used to understand their activity as neuraminidase inhibitors. nih.gov Similarly, studies on other aromatic compounds have used QSAR to elucidate the structural requirements for anticancer activity. nih.govnih.gov
Hypothetical QSAR Study Design for this compound Analogues:
To conduct a QSAR study on analogues of this compound, one would first need to synthesize a library of related compounds and measure their biological activity against a specific target. The structural modifications could include varying the substituents on the naphthalene ring or modifying the acetic acid side chain.
The following table provides examples of molecular descriptors that would be relevant for a QSAR study of these compounds.
| Descriptor Type | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Surface Area | The total surface area of the molecule. | |
| Topological | Wiener Index | A topological index related to the branching of the molecular skeleton. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. |
Once these descriptors are calculated, a QSAR model can be built. For instance, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * LogP - 0.1 * Molecular_Volume + 2.3 * HOMO_Energy + constant
This equation would suggest that higher hydrophobicity and HOMO energy, along with a smaller molecular volume, are conducive to higher biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.
Molecular Docking and Interaction Studies:
Complementary to QSAR, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egresearchgate.netnih.gov For this compound, docking studies could be used to predict its binding mode within the active site of a target protein. This information is invaluable for understanding the molecular basis of its activity and for designing derivatives with improved binding affinity. Studies on other naphthyl derivatives have successfully used molecular docking to understand their interactions with biological targets. ekb.egnih.govresearchgate.netnih.gov
Advanced Applications and Future Research Directions in Naphthalene Acetic Acid Chemistry
Emerging Research Avenues and Future Prospects in Naphthalene (B1677914) Acetic Acid Chemistry
The chemistry of naphthalene acetic acid and its derivatives is a dynamic field with significant potential for future discoveries. Research is continuously pushing the boundaries of their application, moving from established therapeutic roles into novel and exciting areas of medicine and materials science. The future prospects are shaped by the drive to create more effective, safer, and versatile molecules based on this privileged scaffold.
Expansion of Therapeutic Applications:
While derivatives like Naproxen (B1676952) and Agomelatine are well-established as an anti-inflammatory agent and an antidepressant, respectively, emerging research is exploring a much broader therapeutic landscape. The inherent bioactivity of the naphthalene core is being leveraged to develop compounds for new medical challenges.
Oncology: Several novel Naproxen derivatives have demonstrated potent anti-cancer and anti-migratory properties against human breast cancer cells. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines, suggesting a future role for naphthalene-based structures in cancer treatment regimens.
Antimicrobial and Antiviral Agents: Researchers are actively synthesizing and testing new amide and urea (B33335) derivatives of Naproxen for their antibacterial and antifungal activities. Furthermore, the Naproxen scaffold is being investigated as a promising starting point for the development of novel compounds with antiviral activity, including against the influenza A virus.
Advanced Prodrug and Conjugate Design:
A major thrust of future research is the design of next-generation prodrugs and molecular conjugates to enhance the therapeutic index of naphthalene-based drugs. By chemically modifying the carboxylic acid group, researchers aim to improve drug delivery, reduce toxicity, and add complementary therapeutic actions.
Improved Safety Profiles: The primary gastrointestinal side effects of NSAIDs like Naproxen are attributed to the free carboxylic acid group. Future work will continue to focus on creating ester and amide prodrugs that mask this group, leading to safer anti-inflammatory agents.
Hybrid Drugs: There is growing interest in creating "hybrid" or "co-drug" molecules by conjugating the naphthalene acetic acid scaffold with other bioactive molecules. For example, linking it with natural products like cinnamic acid or oleanolic acid is being explored to create novel NLRP3 inhibitors, which are key targets in inflammatory diseases.
"Theranostic" Applications:
The convergence of therapy and diagnostics, known as "theranostics," is a rapidly emerging field. The intrinsic fluorescence of the naphthalene ring makes its derivatives ideal candidates for developing theranostic agents. A future research goal is to design molecules that can simultaneously act as a therapeutic and an imaging agent. For instance, a naphthalene-based anti-cancer drug could be designed to fluoresce, allowing researchers and clinicians to visualize its uptake by tumors and monitor the therapeutic response in real-time.
Neuroprotection and Mitochondrial Health:
For derivatives related to Agomelatine, future research is expected to delve deeper into their neuroprotective effects. Studies have suggested that Agomelatine may reduce depression-like behaviors by decreasing oxidative stress and restoring mitochondrial function. This opens up the possibility of exploring 2-(7-methoxynaphthalen-1-yl)acetic acid and its derivatives for the treatment of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.
The continued exploration of these research avenues promises to unlock the full potential of the naphthalene acetic acid scaffold, leading to the development of next-generation therapeutics and functional materials.
Q & A
Q. What are the primary synthetic routes for 2-(7-Methoxynaphthalen-2-yl)acetic acid?
The compound can be synthesized via:
- Friedel-Crafts Alkylation : Methoxynaphthalene derivatives are functionalized using chloroacetic acid or its esters in the presence of Lewis acids (e.g., AlCl₃) .
- Hydrolysis of Esters : Methoxy-substituted naphthylacetic acid esters (e.g., methyl or ethyl esters) are hydrolyzed under acidic or basic conditions to yield the free acid .
- Hydantoin Intermediate Method : A modified Mannich reaction can generate hydroxynaphthyl-substituted glycine derivatives, followed by deprotection and functionalization .
Q. Key Considerations :
Q. How is the molecular structure of this compound validated?
Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and hydrogen-bonding patterns. For example, C–O bond lengths in methoxy groups typically range from 1.36–1.42 Å, while carboxylic acid dimers form R₂²(8) hydrogen-bonding motifs .
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Carboxylic O–H stretch at 2500–3000 cm⁻¹; C=O stretch at 1680–1720 cm⁻¹ .
Validation Example :
Crystallographic data for the analogous compound 2-(3-Bromo-4-methoxyphenyl)acetic acid (monoclinic, P2₁/c, Z = 4) confirms methoxy and carboxylic group orientations .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic and crystallographic data?
Scenario : Discrepancies in substituent positions (e.g., methoxy group at C7 vs. C6) observed in NMR vs. SCXRD. Resolution Strategy :
Dynamic NMR Analysis : Detect rotational barriers in methoxy groups at variable temperatures to confirm rigidity .
DFT Calculations : Compare experimental SCXRD data with computed structures (e.g., using Gaussian or ORCA) to validate bond angles/electronic environments .
Isomer-Specific Synthesis : Synthesize and characterize positional isomers (e.g., 6- vs. 7-methoxy) to establish reference spectra .
Case Study :
In 2-(3-Bromo-4-methoxyphenyl)acetic acid, crystallography resolved a 78.15° dihedral angle between the phenyl ring and acetic acid group, clarifying substituent orientation .
Q. What experimental design considerations are critical for optimizing crystallization?
Methodological Framework :
- Solvent Selection : Use mixed solvents (e.g., EtOH/H₂O) to balance solubility and nucleation rates. Polar protic solvents enhance hydrogen-bonded dimer formation .
- Temperature Gradients : Slow cooling (0.1–0.5°C/min) promotes single-crystal growth over polycrystalline aggregates .
- Additives : Trace acetic acid (1–2%) can stabilize carboxylic acid dimers during crystallization .
Data-Driven Example :
For 2-(2-Methoxyphenyl)acetic acid, orthorhombic crystals (Pbca) were obtained via slow evaporation in EtOAc, with unit cell parameters a = 14.2570 Å, b = 7.9250 Å .
Q. How do electronic effects of substituents influence reactivity in downstream derivatization?
Mechanistic Insights :
- Electron-Withdrawing Groups (EWGs) : Bromine at C3 (in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increases acidity (pKa ~2.5) and directs electrophilic substitution to C5 .
- Electron-Donating Groups (EDGs) : Methoxy groups enhance resonance stabilization, reducing reactivity in Friedel-Crafts reactions but facilitating nucleophilic acyl substitutions .
Synthetic Application :
Regioselective bromination of 4-methoxyphenylacetic acid in acetic acid yields >90% 3-bromo-4-methoxy derivative, critical for synthesizing Combretastatin A-4 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
